N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-12-24-18-11-10-17(13-19(18)27-14-22(3,4)21(24)26)23-20(25)16-8-6-15(2)7-9-16/h5-11,13H,1,12,14H2,2-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFACUIKOQWLXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its synthesis, pharmacological properties, and mechanisms of action.
The molecular formula of this compound is with a molecular weight of approximately 370.47 g/mol. The structure features a benzo[b][1,4]oxazepin core, which is known for its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Research has indicated that derivatives of oxazepin compounds exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of leukemia cell lines with IC50 values in the nanomolar range .
- Anti-inflammatory Effects : Studies have demonstrated that related compounds can suppress nitric oxide production in murine macrophages stimulated with lipopolysaccharide (LPS), indicating potential anti-inflammatory properties. This suggests that the compound may modulate inflammatory pathways .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in steroid metabolism. For example, inhibitors targeting 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) showed significant biological activity with IC50 values as low as 700 nM .
The proposed mechanisms underlying the biological activities of this compound include:
- Interaction with Cellular Targets : The compound likely interacts with specific receptors or enzymes within target cells, leading to altered signaling pathways that result in apoptosis or reduced inflammation.
- Inhibition of Enzymatic Activity : By inhibiting enzymes such as 17β-HSD3, the compound may affect hormone levels and related signaling cascades critical in cancer progression and inflammation.
Case Studies
Several case studies have been published regarding similar compounds:
- Cytotoxicity Against Cancer Cell Lines :
- Anti-inflammatory Activity :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Properties
Research indicates that N-(5-allyl-3,3-dimethyl-4-oxo...) exhibits significant anti-inflammatory effects. Its mechanism of action includes the inhibition of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in inflammatory processes. In vitro studies have shown that the compound can reduce necroptotic cell death associated with inflammatory conditions .
2. Cancer Therapeutics
The compound's structural characteristics may allow it to interact with various molecular targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by modulating signaling pathways related to cell proliferation and apoptosis.
Pharmacological Insights
1. Solubility and Bioavailability
The compound demonstrates favorable solubility (~450 μM at pH 7.4) and low lipophilicity (log D = 3.8), which are critical for oral bioavailability. These properties suggest potential for development into an orally administered therapeutic agent .
2. Blood-Brain Barrier Penetration
Some derivatives of this compound have shown the ability to penetrate the blood-brain barrier effectively. This characteristic is particularly relevant for developing treatments for neurological disorders where central nervous system penetration is essential .
Case Studies
1. Clinical Trials
Several clinical trials are currently evaluating the efficacy of related compounds in treating chronic inflammatory diseases:
- Trial NCT02903966 : Focused on patients with active ulcerative colitis.
- Trial NCT02776033 : Evaluating effectiveness in psoriasis.
These trials are pivotal for understanding the therapeutic potential and safety profile of these compounds.
2. Comparative Analysis with Similar Compounds
A comparative study involving similar oxazepin derivatives demonstrated that N-(5-allyl...) has a higher potency in inhibiting RIPK1 compared to other known inhibitors. This suggests that modifications to the oxazepin structure can significantly enhance biological activity .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide, and how can they be methodologically addressed?
- Answer: The synthesis involves multi-step reactions requiring precise control of allylation, cyclization, and benzamide coupling. Common challenges include low yields during cyclization due to steric hindrance from the 3,3-dimethyl group and regioselectivity issues in the oxazepine ring formation. To address these:
- Use flow chemistry to optimize reaction conditions (e.g., temperature gradients) and improve reproducibility .
- Employ HPLC purification to isolate intermediates, ensuring >95% purity before proceeding to subsequent steps .
- Validate each step with NMR spectroscopy (e.g., monitoring allyl group integration at δ 5.2–5.8 ppm) to confirm structural fidelity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Answer: A combination of analytical techniques is required:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]+ ≈ 380.4 g/mol) .
- 1H/13C NMR to resolve signals from the allyl group (δ 5.2–5.8 ppm), dimethyl substituents (δ 1.2–1.5 ppm), and benzamide aromatic protons (δ 7.3–8.1 ppm) .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities in the tetrahydrobenzooxazepine core .
Advanced Research Questions
Q. How can contradictory data regarding this compound’s biological activity (e.g., IC50 variability across assays) be resolved?
- Answer: Contradictions may arise from assay-specific factors (e.g., solvent interference, cellular permeability):
- Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement .
- Use physicochemical profiling (logP, solubility in PBS/DMSO) to identify batch-to-batch variability or aggregation artifacts .
- Apply molecular dynamics simulations to assess conformational flexibility of the allyl group, which may influence receptor binding .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in neuroprotection or anticancer contexts?
- Answer: Mechanistic studies require a tiered approach:
- Kinase profiling panels to identify off-target effects, given the benzamide moiety’s potential for ATP-binding site interactions .
- CRISPR-Cas9 knockout models to validate candidate pathways (e.g., apoptosis regulators like Bcl-2) .
- Metabolomic profiling (LC-MS/MS) to track downstream effects on cellular energy pathways or redox states .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer: Focus on modular modifications to the core structure:
- Allyl group substitution : Replace with propargyl or cyclopropyl groups to assess steric/electronic effects on ring conformation .
- Benzamide para-substitution : Introduce electron-withdrawing groups (e.g., -CF3) to modulate lipophilicity and target affinity .
- Oxazepine ring expansion : Synthesize 7-membered analogues to evaluate ring strain impact on bioactivity .
- Validate SAR using free-energy perturbation (FEP) calculations to predict binding affinity changes .
Methodological Considerations
Q. What experimental controls are critical when testing this compound in cellular assays?
- Answer:
- Include solvent controls (e.g., DMSO at ≤0.1% v/v) to rule out vehicle-induced cytotoxicity .
- Use positive controls (e.g., staurosporine for apoptosis assays) to validate assay sensitivity .
- Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability .
Q. How can researchers address the compound’s limited aqueous solubility in in vivo studies?
- Answer:
- Formulate with cyclodextrin-based carriers or nanoparticle encapsulation to enhance bioavailability .
- Perform pH-solubility profiling to identify optimal buffering conditions (e.g., citrate buffer at pH 4.5) .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing dose-response data?
- Answer:
- Fit data to four-parameter logistic models (e.g., Hill equation) to calculate EC50/IC50 values .
- Apply Bland-Altman analysis to assess agreement between technical replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
